gibberellin A19(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

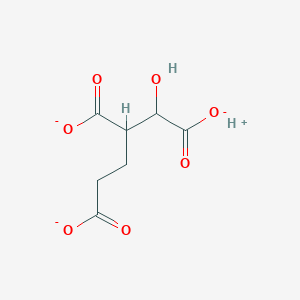

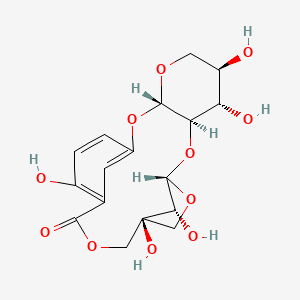

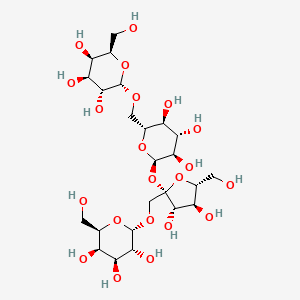

Gibberellin A19(2-) is dicarboxylate anion of gibberellin A19. It is a conjugate base of a gibberellin A19.

Applications De Recherche Scientifique

Role in Plant Growth and Development

- Gibberellins, including gibberellin A1, influence various aspects of plant growth and development. They regulate processes such as seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds (Gao & Chu, 2020).

- In cucumber, gibberellin precursors like GA9, which can convert to bioactive forms such as GA4, are crucial for female flower development. This highlights the importance of gibberellin intermediates in the regulation of floral organ identity and ensures successful fruit and seed production (Pimenta Lange & Lange, 2016).

Gibberellin Metabolism and Its Regulation

- The biosynthesis and deactivation of gibberellins, including GA19(2-), are tightly regulated by developmental, hormonal, and environmental signals. This regulation is key to their role as growth regulators, with the molecular mechanisms for fine-tuning hormone levels starting to be uncovered (Yamaguchi, 2008).

Impact on Agricultural Practices

- The manipulation of gibberellin status, either through genetic alteration or by applying gibberellin or its inhibitors, is used to optimize plant growth and yields. This approach is rooted in the 'Green Revolution' where genes producing semidwarf, high-yielding crops were identified as GA synthesis or response genes (Gao & Chu, 2020).

Gibberellin Signaling Mechanisms

- Gibberellins, including GA19(2-), bind to specific receptors like GIBBERELLIN INSENSITIVE DWARF1 (GID1), leading to the degradation of DELLA proteins, which are growth-inhibitory. This binding and subsequent signaling process are critical in regulating various growth responses in plants (Ueguchi-Tanaka et al., 2007).

Applications in Enhancing Crop Resilience

- Gibberellin A19(2-) and its derivatives play a role in enhancing the adaptability of plants to stress conditions, such as low light. This is achieved by regulating photosynthesis, reactive oxygen species metabolism, and protection mechanisms in plants like maize, thereby improving their resilience and yield under challenging environmental conditions (Fu et al., 2023).

Influence on Plant Hormone Distribution and Transport

- The distribution patterns and concentration gradients of gibberellins, such as GA19(2-), are essential for governing plant growth and development. The movement and localization of gibberellins in plants, including their transport across different parts, are crucial for various developmental aspects (Binenbaum et al., 2018).

Propriétés

Nom du produit |

gibberellin A19(2-) |

|---|---|

Formule moléculaire |

C20H24O6-2 |

Poids moléculaire |

360.4 g/mol |

Nom IUPAC |

(1S,2S,3S,4R,8R,9R,12S)-8-formyl-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate |

InChI |

InChI=1S/C20H26O6/c1-11-8-19-9-20(11,26)7-4-12(19)18(10-21)6-3-5-17(2,16(24)25)14(18)13(19)15(22)23/h10,12-14,26H,1,3-9H2,2H3,(H,22,23)(H,24,25)/p-2/t12-,13+,14+,17+,18+,19-,20-/m0/s1 |

Clé InChI |

VNCQCPQAMDQEBY-YTJHIPEWSA-L |

SMILES isomérique |

C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)[O-])C=O)C(=O)[O-] |

SMILES canonique |

CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)[O-])C=O)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide](/img/structure/B1263436.png)

![6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1263455.png)

![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A](/img/structure/B1263456.png)